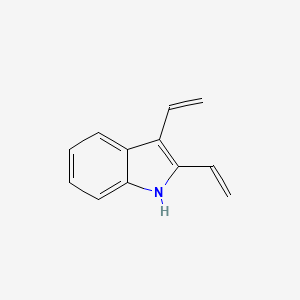![molecular formula C13H16ClN5O2 B15170773 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-01-1](/img/structure/B15170773.png)
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure
准备方法
The synthesis of 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the morpholin-4-yl ethoxy group: This step involves nucleophilic substitution reactions where the morpholine derivative is introduced to the core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and high-throughput techniques.
化学反应分析
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently.
科学研究应用
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds to 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine include other pyrido[3,2-d]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their chemical and biological properties due to variations in their substituents. The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and biological activity.
Some similar compounds include:
- 6-Chloro-4-[2-(piperidin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine
- 6-Chloro-4-[2-(pyrrolidin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine
属性
CAS 编号 |
917758-01-1 |
|---|---|
分子式 |
C13H16ClN5O2 |
分子量 |
309.75 g/mol |
IUPAC 名称 |
6-chloro-4-(2-morpholin-4-ylethoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H16ClN5O2/c14-10-2-1-9-11(17-10)12(18-13(15)16-9)21-8-5-19-3-6-20-7-4-19/h1-2H,3-8H2,(H2,15,16,18) |
InChI 键 |
SRPACBXZDFQPPI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCOC2=NC(=NC3=C2N=C(C=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
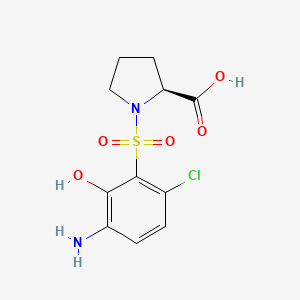
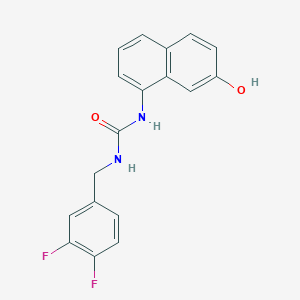

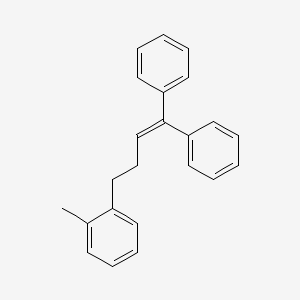
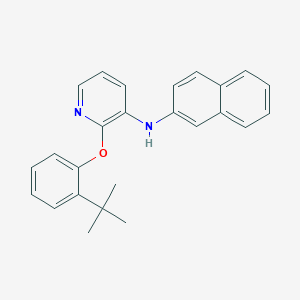
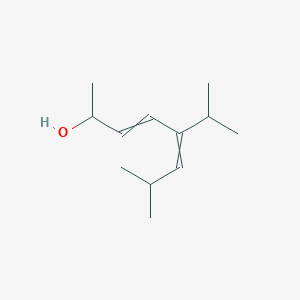
![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)

![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)
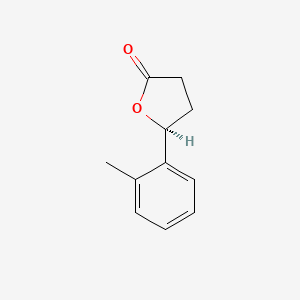

![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)
